![molecular formula C15H26OSi B14312915 tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane CAS No. 112471-50-8](/img/structure/B14312915.png)
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be achieved through several routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 1-phenylpropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to drive the reaction to completion.
Chemical Reactions Analysis
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenylpropan-2-yloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the silicon atom provides unique properties to the final product.
Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, improving their stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including silicone-based materials and coatings, where its unique reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis or condensation reactions, leading to the formation of silanols or siloxanes. These reactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be compared with other organosilicon compounds, such as:
tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound features a bicyclic structure, providing different steric and electronic properties compared to the phenylpropan-2-yloxy group.
tert-Butyl 4-phenoxyphenyl ketone: This compound contains a phenoxy group instead of a phenylpropan-2-yloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group, which provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
112471-50-8 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-13(12-14-10-8-7-9-11-14)16-17(5,6)15(2,3)4/h7-11,13H,12H2,1-6H3 |
InChI Key |
FVZRCCFPCDUQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
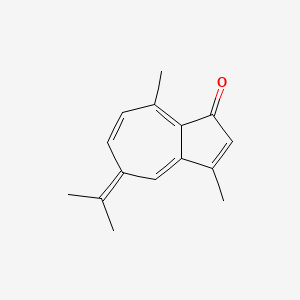
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
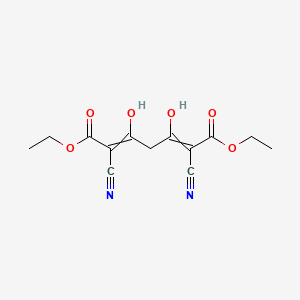

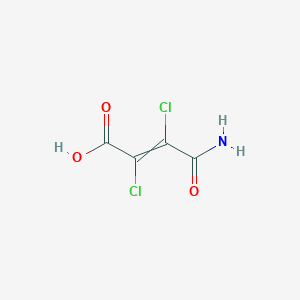
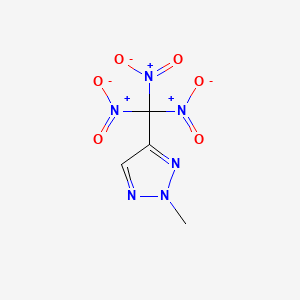
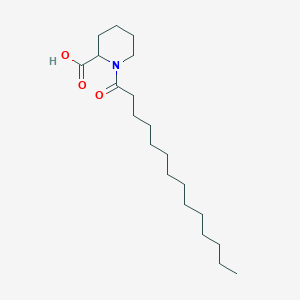
silane](/img/structure/B14312892.png)
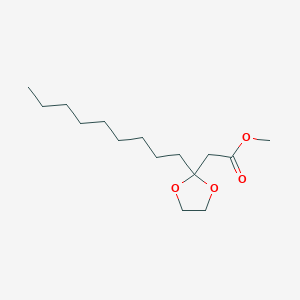

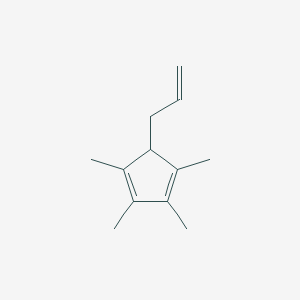
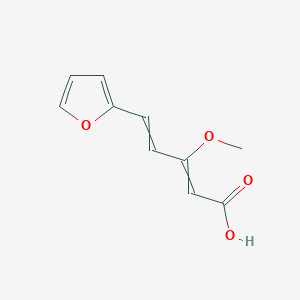
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
